4-Hydrazino-3-nitropyridine

Descripción general

Descripción

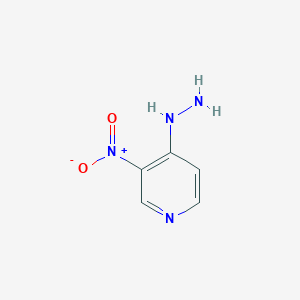

4-Hydrazino-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is characterized by the presence of a hydrazino group (-NH-NH2) and a nitro group (-NO2) attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and is valuable in the preparation of various organometallic complexes and bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydrazino-3-nitropyridine can be synthesized through several methods, primarily involving the substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. One effective method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride. The reaction is typically carried out at temperatures ranging from 0 to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution of halogen atoms in pyridines with hydrazine hydrate. This method is preferred due to its efficiency and the relatively mild reaction conditions required .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydrazino-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Aminopyridines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of nitropyridines, including 4-hydrazino-3-nitropyridine, exhibit antimicrobial properties. These compounds can potentially serve as lead structures for developing new antibiotics.

-

Anti-Cancer Research :

- The compound's ability to interact with biological macromolecules suggests potential applications in cancer therapeutics. Studies could focus on its reactivity with enzymes or receptors involved in cancer progression, providing insights into its therapeutic mechanisms.

- Intermediate in Drug Synthesis :

Material Science Applications

- Catalyst Development :

-

Polymer Chemistry :

- Due to its reactive functional groups, this compound could be integrated into polymer matrices, potentially enhancing properties such as thermal stability or mechanical strength through cross-linking reactions.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other nitropyridine derivatives provide context for its unique properties:

| Compound Name | Similarity Index |

|---|---|

| N-Methyl-3-nitropyridin-4-amine | 0.80 |

| N-Ethyl-3-nitropyridin-4-amine | 0.79 |

| 4-Hydrazinylpyridine hydrochloride | 0.63 |

| 3-Hydrazinylpyridine dihydrochloride | 0.61 |

These comparisons highlight how variations in substituents can influence chemical behavior and potential applications.

Case Studies and Research Findings

-

Interaction Studies :

- Initial studies are underway to assess the interaction of this compound with various biological targets. These investigations aim to elucidate its potential therapeutic effects and toxicological profiles.

- Catalytic Applications :

Mecanismo De Acción

The mechanism of action of 4-Hydrazino-3-nitropyridine involves its ability to participate in various chemical reactions due to the presence of the reactive hydrazino and nitro groups. These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of bioactive molecules. The hydrazino group can form hydrazones and azo compounds, while the nitro group can undergo reduction to form amino derivatives .

Comparación Con Compuestos Similares

- 2-Hydrazinopyridine

- 3-Hydrazinopyridine

- 4-Hydrazinopyridine

Comparison: 4-Hydrazino-3-nitropyridine is unique due to the presence of both a hydrazino group and a nitro group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hydrazinopyridines, which may only have a hydrazino group.

Actividad Biológica

4-Hydrazino-3-nitropyridine (CHNO) is an organic compound characterized by the presence of both a hydrazino group and a nitro group attached to a pyridine ring. This unique structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound has a molecular weight of approximately 154.13 g/mol and appears as a yellow crystalline solid with a melting point around 200 °C. The synthesis typically involves the reaction of 3-nitropyridine with hydrazine, which can be performed under controlled conditions to yield the desired product.

Common Reactions

This compound can undergo various chemical reactions:

- Oxidation : The hydrazino group can be oxidized to form azo compounds.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : It can participate in nucleophilic substitution reactions, leading to various substituted pyridines.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The reactive hydrazino and nitro groups enable it to form hydrazones and azo compounds, which may exhibit specific biological effects. However, detailed studies on its exact mechanism of action remain limited.

Antimicrobial Activity

Research indicates that derivatives of hydrazino compounds, including this compound, may possess antimicrobial properties. For example, related hydrazones have been shown to inhibit the growth of various bacterial strains, suggesting that this compound could also exhibit similar activity against pathogens .

Anticancer Potential

Studies involving hydrazone derivatives have demonstrated significant anticancer activity. For instance, certain hydrazones have been identified as potent inhibitors against drug-resistant pancreatic carcinoma cells. This suggests that this compound may have potential as an anticancer agent, warranting further investigation into its efficacy against various cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on monoamine oxidases (MAOs). Compounds structurally related to this compound have shown inhibitory effects on MAO-A and MAO-B, which are important targets for treating neurodegenerative disorders like Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized hydrazones derived from pyridines. The results indicated that these compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in developing new antimicrobial agents .

- Anticancer Activity : In another investigation, various hydrazone derivatives were tested for their cytotoxicity against cancer cell lines. The findings suggested that specific substitutions on the hydrazone structure could enhance anticancer activity, implying that modifications of this compound might yield more effective therapeutic agents .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both hydrazino and nitro groups | Potential antimicrobial and anticancer properties |

| Hydrazone Derivatives | Varies based on substituents | Notable inhibition of MAO and diverse biological activities |

| 2-Hydrazinopyridine | Only a hydrazino group | Limited compared to dual-functional analogs |

Propiedades

IUPAC Name |

(3-nitropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMWVURSDQRNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400818 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33544-42-2 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?

A1: this compound acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.

Q2: What happens to the hydrazone intermediate formed from this compound?

A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.